molecular formula C22H27BrN2O B3851877 4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol

4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol

Cat. No. B3851877
M. Wt: 415.4 g/mol
InChI Key: XSQQMGSQMVQGIX-ONEGZZNKSA-N
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Description

The compound “4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol” is also known as BDPC or bromadol . It is a potent fully synthetic opioid with a distinctive arylcyclohexylamine chemical structure . It was developed by Daniel Lednicer at Upjohn in the 1970s . Initial studies estimated that it was around 10,000 times the potency of morphine in animal models .


Molecular Structure Analysis

The molecular formula of BDPC is C22H28BrNO . It has a molar mass of 402.376 g·mol−1 . The IUPAC name for BDPC is 4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol .

Mechanism of Action

BDPC is a potent fully synthetic opioid . Opioids work by binding to opioid receptors, which are found in the brain, spinal cord, and other areas of the body. They reduce the sending of pain messages to the brain and reduce feelings of pain.

Future Directions

BDPC has been found in the illicit drug market . As a potent opioid, it has potential for abuse and poses significant risks to public health. Future research may focus on understanding its effects more fully and developing strategies to mitigate its risks.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O/c1-24(2)21-11-5-18(6-12-21)4-3-15-25-16-13-22(26,14-17-25)19-7-9-20(23)10-8-19/h3-12,26H,13-17H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQQMGSQMVQGIX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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